

# Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Rubixanthin*

Cat. No.: B192290

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Rubixanthin**

## Abstract

**Rubixanthin** is a natural xanthophyll pigment belonging to the carotenoid family, recognized for its distinctive red-orange hue. Predominantly found in rose hips (*Rosa canina*), this bioactive compound has garnered significant interest within the scientific community due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and biological activities of **rubixanthin**. Detailed experimental protocols for its extraction, purification, and antioxidant capacity assessment are presented, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of **rubixanthin**.

## Chemical Structure and Physicochemical Properties

**Rubixanthin**, with the chemical formula C<sub>40</sub>H<sub>56</sub>O, is a monocyclic xanthophyll.<sup>[1][2]</sup> Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity, and a single hydroxyl group on its  $\beta$ -ionone ring.<sup>[2]</sup>

## Chemical Structure

The IUPAC name for **rubixanthin** is (3R)- $\beta,\psi$ -caroten-3-ol.<sup>[1]</sup> The structure consists of a hydroxylated  $\beta$ -ring at one end of the polyene chain and a  $\psi$ -end group (open chain) at the other.

## Physicochemical Properties

A summary of the key physicochemical properties of **rubixanthin** is presented in Table 1.

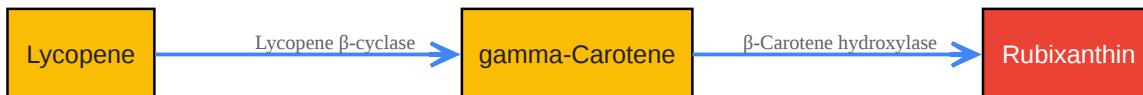
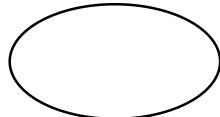
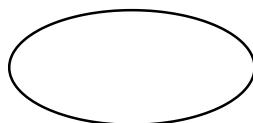
Property	Value	Reference(s)
Molecular Formula	C <sub>40</sub> H <sub>56</sub> O	[1][2]
Molecular Weight	552.87 g/mol	[1]
Appearance	Red-orange crystals	
Melting Point	160 °C	[1]
Boiling Point	685.7 °C (predicted)	
Solubility	Soluble in chloroform, benzene; slightly soluble in ethanol, petroleum ether	[2]
Absorption Maxima ( $\lambda_{\text{max}}$ )	In Chloroform: 439, 474, 509 nm	[2]
logP	13.19 (predicted)	

## Natural Sources and Biosynthesis

**Rubixanthin** is primarily found in the plant kingdom, with rose hips (*Rosa canina*) being one of the most abundant natural sources.<sup>[2]</sup> It is also present in other plants, such as *Tagetes patula* (French marigold).<sup>[2]</sup>

## Biosynthesis of Rubixanthin

**Rubixanthin** is synthesized via the carotenoid biosynthetic pathway. The immediate precursor to **rubixanthin** is  $\gamma$ -carotene. The hydroxylation of  $\gamma$ -carotene at the C-3 position of the  $\beta$ -ring, a reaction catalyzed by a  $\beta$ -carotene hydroxylase, yields **rubixanthin**.



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Biosynthesis of **Rubixanthin** from Lycopene.

## Biological Activity and Potential Applications

The primary biological activity of **rubixanthin** is its antioxidant capacity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals. This property makes it a compound of interest for preventing and mitigating oxidative stress-related conditions.

### Antioxidant Activity

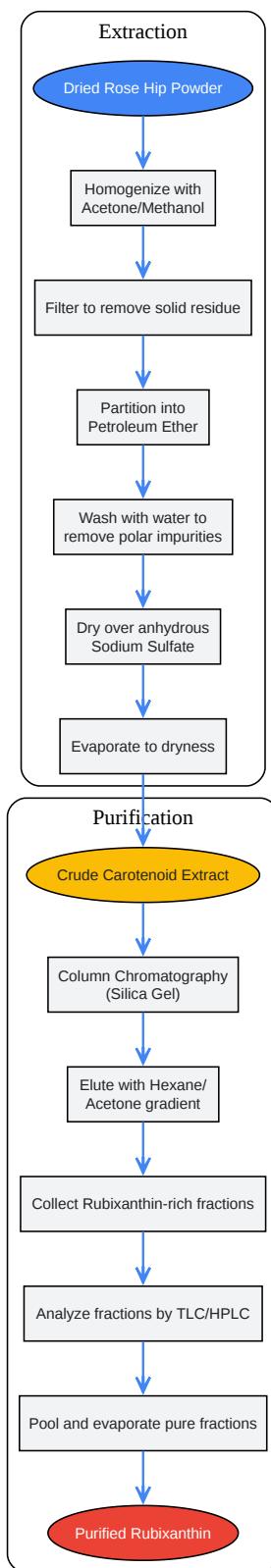
The extended system of conjugated double bonds in the **rubixanthin** molecule allows for the delocalization of electrons, which enables it to effectively neutralize reactive oxygen species (ROS).

## Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and antioxidant analysis of **rubixanthin**.

### Extraction and Purification of Rubixanthin from Rose Hips

This protocol outlines a common laboratory procedure for the isolation and purification of **rubixanthin**.



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Workflow for Extraction and Purification.

**Materials:**

- Dried and powdered rose hips
- Acetone
- Methanol
- Petroleum ether
- Anhydrous sodium sulfate
- Silica gel (for column chromatography)
- Hexane
- Rotary evaporator
- Chromatography column

**Procedure:**

- Extraction:
  1. Homogenize 10 g of dried rose hip powder with 100 mL of a 1:1 (v/v) mixture of acetone and methanol.
  2. Filter the mixture and repeat the extraction on the solid residue until it is colorless.
  3. Combine the filtrates and partition the carotenoids into petroleum ether by adding an equal volume of petroleum ether and water.
  4. Wash the petroleum ether layer repeatedly with water to remove the acetone and methanol.
  5. Dry the petroleum ether extract over anhydrous sodium sulfate.
  6. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

- Purification by Column Chromatography:
  1. Prepare a silica gel column using a slurry of silica gel in hexane.
  2. Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
  3. Elute the column with a gradient of increasing acetone concentration in hexane (e.g., from 0% to 20% acetone).
  4. Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  5. Pool the fractions containing pure **rubixanthin** and evaporate the solvent to obtain the purified compound.

## High-Performance Liquid Chromatography (HPLC) Analysis

### Instrumentation:

- HPLC system with a photodiode array (PDA) detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)

### Mobile Phase and Gradient:

- A gradient elution is typically used. For example, a gradient of methanol and methyl tert-butyl ether (MTBE).

### Procedure:

- Dissolve the purified **rubixanthin** or extract in the mobile phase.
- Inject the sample into the HPLC system.
- Monitor the elution at the absorption maxima of **rubixanthin** (around 474 nm).

- Identify and quantify **rubixanthin** based on the retention time and spectral data compared to a standard.

## Antioxidant Activity Assays

### 4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

**Principle:** This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

**Procedure:**

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of **rubixanthin** in a suitable solvent.
- In a microplate well, mix a solution of **rubixanthin** with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

### 4.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

**Principle:** This assay involves the generation of the ABTS radical cation (ABTS<sup>•+</sup>), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

**Procedure:**

- Generate the ABTS<sup>•+</sup> stock solution by reacting ABTS with potassium persulfate.

- Dilute the stock solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.
- Add various concentrations of the **rubixanthin** solution to the ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

## Summary of Quantitative Data

The antioxidant capacity of **rubixanthin** can be quantified using various assays. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the free radicals.

Antioxidant Assay	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	Data for purified rubixanthin is not readily available in the cited literature. Rose hip extracts containing rubixanthin show significant activity.	
ABTS Radical Scavenging	Data for purified rubixanthin is not readily available in the cited literature. Rose hip extracts containing rubixanthin show significant activity.	

Note: While specific IC50 values for purified **rubixanthin** are not widely reported, studies on rose hip extracts, where **rubixanthin** is a major carotenoid, consistently demonstrate high antioxidant activity.

## Conclusion

**Rubixanthin** is a promising natural compound with significant antioxidant potential. Its well-defined chemical structure and physicochemical properties, coupled with its presence in readily

available natural sources like rose hips, make it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and evaluate the bioactivity of **rubixanthin**. Further studies are warranted to fully elucidate its therapeutic potential and to establish standardized quantitative data for its antioxidant efficacy.

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- To cite this document: BenchChem. [Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192290#rubixanthin-chemical-structure-and-properties>

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